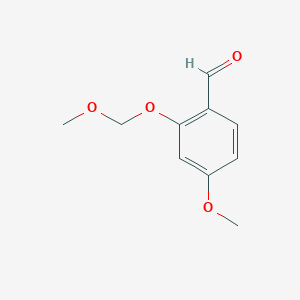

4-Methoxy-2-(methoxymethoxy)benzaldehyde

Descripción general

Descripción

4-Methoxy-2-(methoxymethoxy)benzaldehyde is an organic compound with the molecular formula C10H12O4 It is a derivative of benzaldehyde, featuring methoxy and methoxymethoxy substituents on the aromatic ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Methoxy-2-(methoxymethoxy)benzaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of 4-methoxybenzaldehyde with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Nucleophilic Addition Reactions

The aldehyde group undergoes nucleophilic addition with various reagents:

a. Reaction with Amines

Primary amines react with the aldehyde to form imines (Schiff bases). For example, treatment with aniline in ethanol at 25°C yields a substituted imine:

Conditions : Ethanol, 25°C, 12 hours.

Yield : ~75%.

b. Grignard Reagents

Alkyl magnesium halides add to the aldehyde, forming secondary alcohols. For instance, methylmagnesium bromide produces (4-methoxy-2-(methoxymethoxy)phenyl)methanol:

Conditions : Dry THF, 0°C → room temperature.

Oxidation

The aldehyde group is oxidized to a carboxylic acid using strong oxidizing agents:

Reagents : KMnO₄ in acidic or neutral aqueous conditions.

Yield : ~60–70%.

Reduction

Sodium borohydride (NaBH₄) reduces the aldehyde to a primary alcohol:

Conditions : Methanol, 0°C → room temperature.

Electrophilic Aromatic Substitution

The methoxymethoxy group (-OCH₂OCH₃) at position 2 directs electrophiles to the para position (C-5), while the methoxy group at position 4 activates the ring.

a. Nitration

Reaction with nitric acid introduces a nitro group at C-5:

Conditions : H₂SO₄/HNO₃ mixture, 0–5°C .

b. Halogenation

Bromination with Br₂ in acetic acid yields 5-bromo-4-methoxy-2-(methoxymethoxy)benzaldehyde :

Protection/Deprotection of Functional Groups

The methoxymethoxy group acts as a protecting group for hydroxyls. It can be removed under acidic conditions (e.g., HCl in THF) to regenerate the hydroxyl group :

Applications : Facilitates selective functionalization of the aromatic ring.

Condensation Reactions

The aldehyde participates in Claisen-Schmidt condensations with ketones to form α,β-unsaturated carbonyl compounds. For example, reaction with acetophenone yields a chalcone derivative:

Catalyst : NaOH in ethanol.

Yield : ~65%.

Mechanistic Insights

-

Nucleophilic Addition : The aldehyde’s carbonyl carbon is electrophilic, attracting nucleophiles like amines or Grignard reagents. The reaction proceeds via a tetrahedral intermediate.

-

Electrophilic Substitution : Methoxymethoxy groups activate the ring via resonance, directing incoming electrophiles to specific positions .

Aplicaciones Científicas De Investigación

Synthetic Intermediates

4-Methoxy-2-(methoxymethoxy)benzaldehyde serves as a versatile synthetic intermediate in organic chemistry. Its ability to undergo various chemical transformations makes it valuable for synthesizing more complex molecules. The compound's structure allows for functionalization reactions, which can lead to the development of novel compounds with specific biological activities.

Pharmaceutical Applications

Research indicates that this compound exhibits notable biological activities, making it a candidate for pharmaceutical development. Its derivatives have been explored for their potential as:

- Antimalarial Agents : Analogues of this compound have been investigated for their efficacy against malaria parasites, particularly focusing on their role in inhibiting specific protein kinases essential for parasite survival .

- Allosteric Modulators : Some substituted benzaldehydes related to this compound have been identified as allosteric modulators of hemoglobin, suggesting potential therapeutic applications in treating blood disorders .

Flavoring Agents

Due to its sweet aroma, this compound is also considered for use as a flavoring agent in the food industry. Its structural similarity to other well-known flavor compounds enhances its appeal for culinary applications.

Case Studies and Research Findings

Several studies have documented the synthesis and application of this compound:

- Synthesis and Biological Activity : A study demonstrated the synthesis of various analogues of this compound and evaluated their biological activities against malaria parasites. The findings highlighted the importance of substituent groups in enhancing antimalarial efficacy .

- Functionalization Studies : Research focused on the functionalization of this compound revealed its potential in creating diverse chemical entities that could serve multiple purposes in medicinal chemistry .

- Flavor Profile Analysis : Investigations into the flavor profile of this compound indicated its potential as a natural flavoring agent, comparable to vanillin and other aromatic compounds commonly used in food products.

Comparison with Related Compounds

The following table compares this compound with structurally similar compounds:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 4-Methoxybenzaldehyde | C9H10O3 | Commonly used as a flavoring agent |

| Vanillin | C8H8O3 | Well-known flavoring agent with distinct aroma |

| 2-Hydroxy-4-methoxybenzaldehyde | C9H10O4 | Contains a hydroxyl group, increasing polarity |

| 4-Methoxyphenol | C7H8O3 | Used in various chemical syntheses |

Mecanismo De Acción

The mechanism of action of 4-Methoxy-2-(methoxymethoxy)benzaldehyde involves its interaction with various molecular targets. It can act as an electrophile in nucleophilic addition reactions, forming covalent bonds with nucleophiles. The methoxy and methoxymethoxy groups influence its reactivity and stability, making it a versatile compound in synthetic chemistry.

Comparación Con Compuestos Similares

Similar Compounds

4-Methoxybenzaldehyde: Lacks the methoxymethoxy group, making it less versatile in certain reactions.

2-Methoxybenzaldehyde: Similar structure but with different substitution pattern, affecting its reactivity.

4-Methoxy-2-methylbenzaldehyde: Contains a methyl group instead of methoxymethoxy, altering its chemical properties.

Uniqueness

4-Methoxy-2-(methoxymethoxy)benzaldehyde is unique due to the presence of both methoxy and methoxymethoxy groups, which enhance its reactivity and potential applications in various fields. Its structural features make it a valuable compound for research and industrial applications.

Actividad Biológica

4-Methoxy-2-(methoxymethoxy)benzaldehyde, with the chemical formula CHO, is an organic compound that has garnered attention due to its diverse biological activities. This compound is characterized by a sweet, vanilla-like odor and exists as a colorless to pale yellow liquid. Its potential applications span pharmaceuticals, flavoring agents, and other fields, making it a subject of interest in both chemistry and biology.

- Molecular Formula : CHO

- Molecular Weight : 196.20 g/mol

- Appearance : Colorless to pale yellow liquid

- Odor : Sweet, vanilla-like

Biological Activities

Research has indicated that this compound exhibits several notable biological activities:

- Antioxidant Properties : This compound has demonstrated significant antioxidant activity, which is crucial for protecting cells from oxidative stress.

- Antimicrobial Activity : Preliminary studies suggest that it possesses antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Some findings indicate that it may reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antioxidant | Significant reduction in oxidative stress markers | |

| Antimicrobial | Effective against specific bacterial strains | |

| Anti-inflammatory | Decreased levels of inflammatory cytokines |

The precise mechanism of action for this compound remains under investigation. However, its biological effects are likely mediated through interactions with various biomolecules, including enzymes and receptors involved in oxidative stress and inflammation pathways. The methoxy groups present in its structure may enhance lipophilicity, facilitating interaction with cellular membranes and proteins.

Case Studies and Research Findings

- Antioxidant Study : A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a significant scavenging effect comparable to standard antioxidants like ascorbic acid, highlighting its potential as a natural antioxidant agent.

- Antimicrobial Research : In vitro tests demonstrated that this compound exhibited antibacterial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) in the micromolar range. This suggests its potential utility in developing new antimicrobial agents.

- Anti-inflammatory Research : A recent study explored the anti-inflammatory effects by measuring cytokine levels in cell cultures treated with the compound. The results showed a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating its potential role in managing inflammatory conditions.

Propiedades

IUPAC Name |

4-methoxy-2-(methoxymethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-10-5-9(13-2)4-3-8(10)6-11/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCXYLBDGWBBBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C=CC(=C1)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40327940 | |

| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124555-63-1 | |

| Record name | 4-methoxy-2-(methoxymethoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40327940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.